Cas no 107155-10-2 (1-(1-Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one)

1-(1-Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by its benzofuran and hydroxyphenyl functional groups. This compound exhibits notable structural features, including a conjugated enone system, which may contribute to its potential applications in organic synthesis and materials science. The presence of the hydroxyphenyl moiety enhances its reactivity, making it a candidate for further functionalization or coordination chemistry. Its rigid benzofuran core may also influence photophysical properties, suggesting utility in optoelectronic research. The compound's well-defined molecular architecture allows for precise modifications, offering versatility in the development of novel chemical entities for pharmaceutical or industrial applications.
1-(1-Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one structure
107155-10-2 structure
Product Name:1-(1-Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one
CAS No:107155-10-2
MF:C17H12O3
MW:264.275384902954
CID:182216
PubChem ID:5924278
Update Time:2025-06-12

1-(1-Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one
    • 1-BENZOFURAN-2-YL-3-(2-HYDROXY-PHENYL)-PROPENONE
    • 2-Propen-1-one,1-(2-benzofuranyl)-3-(2-hydroxyphenyl)-
    • 3-(2-hydroxyphenyl)-1-(benzofuran-2-yl)-2-propen-1-one
    • .1-Benzofuran-2-yl-3t(?)-(2-hydroxy-phenyl)-propenon
    • .1-benzofuran-2-yl-3t(?)-(2-hydroxy-phenyl)-propenone
    • 3-(2-hydroxyphenyl)-1-benzofuran-2yl-2-propen-1-one
    • Z56910427
    • AKOS003277806
    • 107155-10-2
    • AB00718383-01
    • 1-(1-benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one
    • 1092070-07-9
    • AO-080/42479512
    • EN300-05010
    • 1-(1-benzofuran-2-yl)-3-(2-hydroxyphenyl)-2-propen-1-one
    • (E)-1-(1-benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one
    • 1-(1-Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one
    • Inchi: 1S/C17H12O3/c18-14-7-3-1-5-12(14)9-10-15(19)17-11-13-6-2-4-8-16(13)20-17/h1-11,18H/b10-9+
    • InChI Key: DEGGMFLARURDBZ-MDZDMXLPSA-N
    • SMILES: O1C(C(/C=C/C2C=CC=CC=2O)=O)=CC2C=CC=CC1=2

Computed Properties

  • Exact Mass: 264.07900
  • Monoisotopic Mass: 264.078644
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 376
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 50.4
  • XLogP3: 4.1

Experimental Properties

  • Density: 1.288
  • Boiling Point: 452.3°Cat760mmHg
  • Flash Point: 227.3°C
  • Refractive Index: 1.698
  • PSA: 50.44000
  • LogP: 4.03450
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C

1-(1-Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one Security Information

1-(1-Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-(1-Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B417728-50mg
1-(1-Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one
107155-10-2
50mg
$ 50.00 2022-06-07
TRC
B417728-100mg
1-(1-Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one
107155-10-2
100mg
$ 95.00 2022-06-07
TRC
B417728-500mg
1-(1-Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one
107155-10-2
500mg
$ 320.00 2022-06-07

1-(1-Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one Production Method

1-(1-Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one Related Literature

Additional information on 1-(1-Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one

Comprehensive Overview of 1-(1-Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one (CAS No. 107155-10-2)

1-(1-Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one, with the CAS number 107155-10-2, is a synthetic organic compound that has garnered significant attention in pharmaceutical and material science research. This chalcone derivative is characterized by its unique molecular structure, combining a benzofuran moiety with a hydroxyphenyl group, which contributes to its diverse biological and chemical properties. Researchers are increasingly exploring its potential applications, particularly in the fields of drug discovery, antioxidant activity, and fluorescence imaging.

The compound’s structure features a prop-2-en-1-one bridge, which is pivotal for its reactivity and interaction with biological targets. Its benzofuran core is known for its role in enhancing pharmacological activity, while the hydroxyphenyl group contributes to its hydrogen-bonding capacity and solubility. These attributes make 1-(1-Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one a promising candidate for further studies in medicinal chemistry and biomaterial development.

In recent years, the demand for chalcone-based compounds has surged due to their anti-inflammatory and antimicrobial properties. A growing body of literature highlights the potential of 1-(1-Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one as a scaffold for designing novel therapeutic agents. For instance, its ability to modulate enzyme activity and cell signaling pathways has been investigated in the context of neurodegenerative diseases and cancer research.

From a material science perspective, this compound’s fluorescence properties have been explored for applications in sensors and optoelectronic devices. The benzofuran unit, in particular, is known to exhibit strong luminescence, making it valuable for bioimaging and diagnostic tools. Researchers are also investigating its potential in organic light-emitting diodes (OLEDs) and photovoltaic cells, where its electron-rich structure could enhance performance.

The synthesis of 1-(1-Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one typically involves Claisen-Schmidt condensation, a well-established method for preparing chalcone derivatives. This process ensures high yield and purity, which are critical for pharmaceutical applications. Analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly employed to characterize the compound and confirm its structural integrity.

Given the rising interest in sustainable chemistry, efforts are underway to optimize the synthesis of 1-(1-Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one using green solvents and catalytic methods. These advancements align with the global push toward environmentally friendly and cost-effective production processes. Additionally, computational studies, including molecular docking and QSAR modeling, are being utilized to predict the compound’s bioactivity and binding affinity for target proteins.

In summary, 1-(1-Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one (CAS No. 107155-10-2) represents a versatile compound with broad applications in pharmaceuticals, materials science, and biotechnology. Its unique structural features and functional groups make it a valuable subject for ongoing research, particularly in the development of new drugs and advanced materials. As scientific understanding of this compound deepens, its potential to address pressing challenges in healthcare and technology continues to expand.

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